molecular formula C12H15F2N B13270465 3,5-difluoro-N-(2-methylcyclopentyl)aniline

3,5-difluoro-N-(2-methylcyclopentyl)aniline

Cat. No.: B13270465
M. Wt: 211.25 g/mol
InChI Key: FNLFLPWYQZHGCT-UHFFFAOYSA-N
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Description

3,5-Difluoro-N-(2-methylcyclopentyl)aniline (CAS 1483289-43-5) is a specialized aniline derivative of high interest in pharmaceutical and chemical research. This compound features a molecular formula of C12H15F2N and a molecular weight of 211.25 g/mol . Its structure, which incorporates a 3,5-difluorophenyl group attached to a 2-methylcyclopentylamine moiety, makes it a valuable intermediate for medicinal chemistry, particularly in the synthesis of more complex molecules for drug discovery programs. The 3,5-difluoroaniline component is a known building block in experimental research . The strategic incorporation of fluorine atoms can significantly influence a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets . This compound is strictly intended for research and laboratory use. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

3,5-difluoro-N-(2-methylcyclopentyl)aniline

InChI

InChI=1S/C12H15F2N/c1-8-3-2-4-12(8)15-11-6-9(13)5-10(14)7-11/h5-8,12,15H,2-4H2,1H3

InChI Key

FNLFLPWYQZHGCT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NC2=CC(=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Fluorination and Nitration Routes

  • Starting Materials: Commonly, 2,4,5-trichloronitrobenzene or related chlorinated nitrobenzenes are used as precursors. These undergo selective fluorination via reaction with alkali metal fluorides to introduce fluorine atoms at the 3 and 5 positions of the aromatic ring.

  • Process Details: For example, 2,4,5-trichloronitrobenzene reacts with potassium fluoride to yield 5-chloro-2,4-difluoronitrobenzene. Subsequent chlorination-denitration steps and nitration produce 2,6-dichloro-3,5-difluoronitrobenzene, which upon catalytic hydrogenation gives 3,5-difluoroaniline with elimination of hydrogen chloride. This multi-step method is documented in patent US5965775A and related literature.

  • Alternative Routes: Another approach involves starting from 2,4-difluoroaniline, followed by acetylation, nitration, deacetylation, diazotization, and reduction to obtain 3,5-difluoroaniline.

Key Reaction Conditions and Yields

Step Reaction Type Conditions Yield (%) Reference
Fluorination Alkali metal fluoride, 2,4,5-trichloronitrobenzene, heat 70-80%
Chlorination-Denitration Chlorinating agents, controlled temp. 75-85%
Nitration HNO3/H2SO4 mixture, 15-20°C 85-90%
Catalytic Hydrogenation H2 gas, Pd/C catalyst, elevated pressure and temp. 80-90%

Purification and Characterization

  • Purification: The crude product is usually purified by column chromatography on silica gel using petroleum ether/ethyl acetate mixtures or by recrystallization from suitable solvents.

  • Characterization: Confirmed by NMR (1H, 13C, 19F), mass spectrometry, and IR spectroscopy. The presence of fluorine atoms is typically confirmed by 19F NMR.

Summary Table of Preparation Methods

Step Method Key Reagents/Conditions Yield (%) Comments
Synthesis of 3,5-difluoroaniline Multi-step fluorination, nitration, hydrogenation Alkali metal fluoride, HNO3/H2SO4, Pd/C catalyst 70-90 Well-established industrial method
N-Alkylation (direct) Nucleophilic substitution 2-Methylcyclopentyl halide, base, DMF/DMSO 60-80 Requires careful control to avoid over-alkylation
Reductive amination Condensation & reduction 2-Methylcyclopentanone, NaBH3CN, MeOH 85-90 High selectivity and yield

Research Discoveries and Notes

  • The fluorination pattern (3,5-difluoro) on the aniline ring significantly affects the electronic properties, enhancing the compound's chemical stability and potential bioactivity.

  • The cyclopentyl substituent at the nitrogen provides steric bulk and hydrophobic character, which can influence the compound’s pharmacokinetic properties in medicinal chemistry applications.

  • The reductive amination method is preferred for its mild conditions and higher selectivity compared to direct alkylation, which can produce mixtures.

  • Industrial patents emphasize the importance of controlling reaction parameters such as temperature, solvent choice, and reagent purity to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-N-(2-methylcyclopentyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: The fluorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-N-(2-methylcyclopentyl)aniline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-(2-methylcyclopentyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, influencing its pharmacological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Bulk : The 2-methylcyclopentyl group in the target compound imposes greater steric hindrance compared to linear alkyl (e.g., 3-methylbutyl) or planar aromatic substituents (e.g., 4-fluorophenyl). This may reduce nucleophilic reactivity at the nitrogen atom.
  • In contrast, methoxy groups in analogs like 2-chloro-N-(3,5-dimethoxyphenyl)aniline increase electron density .
  • Hybrid Substituents : The furan-2-ylmethyl group in 3,5-difluoro-N-(furan-2-ylmethyl)aniline introduces a heterocyclic moiety, which could improve solubility in aqueous-organic mixtures .

Physicochemical Properties

  • Molecular Weight : The target compound (210.27 g/mol) is heavier than the 3-methylbutyl analog (199.24 g/mol) but lighter than the fluorophenyl derivative (223.19 g/mol).
  • Solubility: No explicit data are available, but bulky substituents (e.g., cyclopentyl) likely reduce water solubility compared to smaller alkyl or benzyl groups.

Biological Activity

3,5-Difluoro-N-(2-methylcyclopentyl)aniline is a chemical compound characterized by its unique molecular structure, which includes a difluorobenzene moiety and a cyclopentyl amine group. Its molecular formula is C_{12}H_{14}F_2N, and it has a molecular weight of approximately 211.25 g/mol. This compound has garnered interest in the fields of pharmaceuticals and agrochemicals due to its potential biological activity, particularly in relation to its interactions with various biological targets.

The presence of fluorine atoms in the structure enhances the compound's reactivity, primarily due to their electron-withdrawing effects. These effects facilitate nucleophilic substitution reactions, making the compound versatile for further chemical modifications.

PropertyValue
Molecular FormulaC_{12}H_{14}F_2N
Molecular Weight211.25 g/mol
Functional GroupsAmine, Difluoro

Biological Activity

Research into the biological activity of this compound is still emerging. Initial studies have indicated potential interactions with various biological targets, including enzyme inhibition and receptor modulation.

Enzyme Inhibition Studies

Preliminary research suggests that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, its structural similarity to known inhibitors allows for hypothesized interactions with target enzymes such as kinases and phosphatases.

  • Target Enzymes :
    • c-KIT kinase
    • Carbonic anhydrases

The proposed mechanism of action for this compound involves:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity.
  • Cell Signaling Modulation : By interacting with signaling pathways, it could potentially influence cell growth and differentiation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaUnique Features
3,5-DifluoroanilineC_{7}H_{6}F_2NLacks cyclopentyl group; simpler structure.
2,5-Difluoro-N-(3-methylcyclopentyl)anilineC_{12}H_{14}F_2NDifferent position of fluorines; similar cyclopentyl structure.
4-Fluoro-N-(2-methylcyclopentyl)anilineC_{12}H_{14}F_1NContains only one fluorine; different position on the aromatic ring.

Future Directions

Further research is needed to elucidate the specific biological activities and mechanisms of action for this compound. Potential areas for exploration include:

  • In vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Molecular Docking Studies : Utilizing computational methods to predict binding affinities with various biological targets.

Q & A

Q. What are the optimized synthetic routes for 3,5-difluoro-N-(2-methylcyclopentyl)aniline, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via alkylation of 3,5-difluoroaniline with 2-methylcyclopentyl bromide under basic conditions (e.g., K₂CO₃ or NaH in polar aprotic solvents like DMF) . For higher yields, consider continuous flow processes with real-time monitoring to optimize temperature and reagent stoichiometry . Alternative methods include palladium-catalyzed cross-coupling or deoxygenative C–N coupling using PEt₃, which achieved 79% yield in related fluorinated anilines under 120°C for 3 hours . Table 1: Synthesis Optimization Parameters
MethodCatalyst/BaseSolventTemperatureYield
AlkylationK₂CO₃DMF80°C~65%*
Deoxygenative CouplingPEt₃Toluene120°C79%
*Estimated based on analogous reactions in .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substituent positions and purity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging the software’s robustness for small-molecule analysis .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

  • Methodological Answer :
  • Solubility : Test in common solvents (DMSO, ethanol, hexane) via gravimetric analysis. Fluorine substituents increase lipophilicity, favoring organic solvents .
  • Stability : Conduct accelerated degradation studies under varying pH, light, and temperature. Monitor via HPLC to identify decomposition products .

Advanced Research Questions

Q. Which density-functional theory (DFT) functionals are most accurate for modeling the electronic structure of fluorinated anilines?

  • Methodological Answer : Hybrid functionals like B3LYP are standard but lack correct asymptotic behavior. For fluorinated systems, Becke’s 1988 functional (with exact exchange terms) or the CAM-B3LYP range-separated functional are preferred to model fluorine’s strong electronegativity and polarizability . Basis sets such as 6-311++G(d,p) are recommended for geometry optimization and vibrational frequency analysis.

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions in this compound?

  • Methodological Answer : The electron-withdrawing fluorine atoms direct electrophiles to the para position relative to the -NH group. Use computational tools (e.g., Gaussian 16) to calculate Fukui indices or electrostatic potential maps, identifying nucleophilic/electrophilic sites . Experimental validation can involve nitration or halogenation reactions, followed by 19F^{19}\text{F} NMR to track substituent positions .

Q. How does this compound interact with biological targets, and what assays are suitable for studying its bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorescence polarization assays to study binding to kinases or cytochrome P450 enzymes. Fluorine enhances hydrogen-bonding capacity, which can be quantified via isothermal titration calorimetry (ITC) .
  • Membrane Permeability : Employ parallel artificial membrane permeability assays (PAMPA) to correlate lipophilicity (logP) with cellular uptake .

Q. What laboratory-scale methods assess the environmental fate of this compound in soil systems?

  • Methodological Answer :
  • Vertical Migration : Use column chromatography with soil layers (sandy loam, clay) spiked with the compound. Monitor migration via LC-MS and model using HYDRUS-1D software .
  • Degradation Pathways : Conduct aerobic/anaerobic microcosm studies with GC-MS to identify metabolites like fluorinated phenolic derivatives .

Contradictions and Mitigation Strategies

  • Synthesis Routes : (alkylation) and 19 (deoxygenative coupling) propose divergent methods. To reconcile, optimize alkylation for simplicity or adopt cross-coupling for scalability .
  • Computational Models : Becke’s 1988 functional outperforms B3LYP for exact exchange but requires validation against experimental spectroscopic data (e.g., UV-Vis absorption peaks) .

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